molecular formula C15H23N3O B2407977 3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2198987-56-1

3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane

Cat. No.: B2407977
CAS No.: 2198987-56-1
M. Wt: 261.369
InChI Key: ZGCFSUUJJUNOKG-UHFFFAOYSA-N
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Description

3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[222]octane is a complex organic compound featuring a bicyclic structure with a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves multiple steps, starting with the preparation of the pyridazine ring. The tert-butyl group is introduced to the pyridazine ring through alkylation reactions. The bicyclic structure is then formed through a series of cyclization reactions, often involving the use of strong bases and high temperatures to facilitate ring closure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[22

Mechanism of Action

The mechanism of action of 3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.

    Bicyclic Compounds: Other bicyclic structures with different functional groups.

Uniqueness

3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane is unique due to its specific combination of a tert-butyl-substituted pyridazine ring and a bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(6-tert-butylpyridazin-3-yl)oxy-1-azabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-15(2,3)13-4-5-14(17-16-13)19-12-10-18-8-6-11(12)7-9-18/h4-5,11-12H,6-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCFSUUJJUNOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OC2CN3CCC2CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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